5-((1H-imidazol-1-yl)methyl)-2-bromopyridine
Overview
Description
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine is a heterocyclic compound that features both imidazole and pyridine rings. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine typically involves the reaction of 2-bromopyridine with an imidazole derivative. One common method is the nucleophilic substitution reaction where the imidazole ring is introduced to the 2-bromopyridine through a base-catalyzed reaction. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced forms of the imidazole ring.
Scientific Research Applications
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Biological Studies: The compound can be used to study the interactions between heterocyclic compounds and biological macromolecules.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the imidazole ring, making it less versatile in certain reactions.
5-((1H-imidazol-1-yl)methyl)pyridine: Similar structure but without the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Imidazole Derivatives: Compounds like 1-methylimidazole or 2-ethylimidazole, which have different substituents on the imidazole ring.
Uniqueness
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine is unique due to the presence of both the bromine atom and the imidazole ring. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The bromine atom provides a site for further functionalization, while the imidazole ring offers potential for coordination with metal ions and interactions with biological targets.
Biological Activity
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, findings, and potential applications.
Chemical Structure and Properties
The compound features an imidazole ring connected to a brominated pyridine, which may influence its biological activity through interactions with various biological targets. The presence of halogen atoms and nitrogen-containing heterocycles often enhances the pharmacological properties of compounds.
Antimicrobial Activity
Various studies have investigated the antimicrobial properties of imidazole and pyridine derivatives, indicating that modifications in their structure can significantly affect their efficacy against pathogens.
- Mechanism of Action : Compounds like this compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways due to their structural similarities to essential biomolecules.
- Research Findings : A related study on imidazole derivatives showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL for some analogs . While specific data on this compound is limited, its structural characteristics suggest potential similar efficacy.
Anticancer Activity
The anticancer potential of imidazole-based compounds has been explored in several studies, particularly focusing on their ability to inhibit key proteins involved in cancer progression.
- Inhibitory Effects : Imidazole derivatives have been shown to inhibit myeloid cell leukemia 1 (Mcl-1) protein and other inhibitors of apoptosis proteins (IAPs), which are crucial for cancer cell survival . This suggests that this compound could potentially induce apoptosis in cancer cells.
- Case Studies : In breast cancer models, related imidazo[4,5-c]pyridine compounds demonstrated significant cytotoxicity and enhanced sensitivity to chemotherapy when used in combination with PARP inhibitors . This indicates a potential for this compound to be developed as an adjunct therapy in cancer treatment.
Cytotoxicity and Safety Profile
Understanding the cytotoxicity of this compound is crucial for its development as a therapeutic agent.
- Cytotoxicity Studies : Initial assessments of related compounds indicate varying degrees of cytotoxicity. For instance, certain derivatives were evaluated against human embryonic kidney cells (HEK293), showing no hemolytic activity at concentrations up to 32 µg/mL . This suggests a favorable safety profile for further development.
Summary of Biological Activities
Properties
IUPAC Name |
2-bromo-5-(imidazol-1-ylmethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVSKVIWDJAADC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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